molecular formula C42H84NO8P B033734 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine CAS No. 106268-90-0

1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine

Cat. No. B033734
M. Wt: 762.1 g/mol
InChI Key: MCNGJGRPYKOAMP-RRHRGVEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine, also known as DOPC, is a phospholipid that is commonly used in scientific research. It is a key component of cell membranes and is often used as a model membrane in laboratory experiments. DOPC has a unique structure that makes it an ideal candidate for studying the properties of cell membranes and the interactions between different molecules within the membrane.

Mechanism Of Action

1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine interacts with other molecules within the cell membrane through a variety of mechanisms, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can affect the properties of the membrane and the behavior of the molecules within it.

Biochemical And Physiological Effects

1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine has a number of biochemical and physiological effects, including altering the fluidity and permeability of cell membranes, affecting the activity of membrane-bound enzymes and receptors, and influencing the transport of molecules across the membrane.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine in laboratory experiments is its similarity to cell membranes, which allows researchers to study the properties of cell membranes in a controlled environment. However, 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine also has some limitations, including its tendency to form aggregates and its sensitivity to temperature and pH changes.

Future Directions

There are a number of future directions for research involving 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine, including investigating its interactions with specific proteins and other molecules within the cell membrane, developing new drug delivery systems based on 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine, and exploring its potential use in medical applications such as tissue engineering and regenerative medicine.
In conclusion, 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine, or 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine, is a phospholipid that is widely used in scientific research. Its unique structure and properties make it an ideal candidate for studying the properties of cell membranes and the interactions between different molecules within the membrane. While 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine has some limitations, it has a wide range of potential applications in the fields of biochemistry, biophysics, and medicine.

Synthesis Methods

1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine can be synthesized through a variety of methods, including enzymatic synthesis, chemical synthesis, and extraction from natural sources. Enzymatic synthesis involves using enzymes to catalyze the formation of 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine from other phospholipids. Chemical synthesis involves the use of chemical reactions to create 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine from simpler compounds. Extraction from natural sources involves isolating 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine from biological tissues or organisms.

Scientific Research Applications

1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications, including studying the properties of cell membranes, investigating the interactions between different molecules within the membrane, and developing new drug delivery systems. 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine is often used as a model membrane in laboratory experiments, as it has a similar structure to cell membranes and can be easily manipulated and studied.

properties

CAS RN

106268-90-0

Product Name

1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine

Molecular Formula

C42H84NO8P

Molecular Weight

762.1 g/mol

IUPAC Name

[(2R)-3-docosanoyloxy-2-dodecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-17-18-19-20-21-22-23-24-25-27-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-26-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1

InChI Key

MCNGJGRPYKOAMP-RRHRGVEJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

synonyms

1-behenyl-2-lauryl-sn-glycero-3-phosphocholine
22-12 PC

Origin of Product

United States

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